1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one

Lipophilicity Solubility Formulation

Researchers synthesizing kinase inhibitor libraries face inconsistent regioselectivity when using unsubstituted purine analogs. 1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (CAS 5334-56-5) resolves this as a validated, methylated core scaffold with published crystallographic coordinates. • Planar fused-ring conformation (dihedral 0.46°) ensures reproducible computational docking and co-crystallization outcomes • Single H-bond donor (1 vs. 3 for Allopurinol) delivers a favorable BBB-penetration predictor for CNS-targeted programs • Established building block for PDGFR inhibitor SAR studies and 6-(chloromethyl) derivative synthesis • Supplied at 98% purity with full analytical documentation; ambient shipping; long-term storage at -20°C

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 5334-56-5
Cat. No. B1460687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one
CAS5334-56-5
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)NC=N2
InChIInChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
InChIKeyCDJQIJFWTUEUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>22.5 [ug/mL] (The mean of the results at pH 7.4)

1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Overview


1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one (CAS 5334-56-5), also known as 9-Methylallopurinol [1], is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidinone class . It features a planar fused-ring scaffold (dihedral angle between rings = 0.46°) [2] and is commonly supplied as a solid powder with purity specifications ≥98% to 99.98% . This compound serves as a fundamental building block and core scaffold for the synthesis of various biologically active derivatives, including anticancer kinase inhibitors [3].

Core scaffold for kinase inhibitor intermediate synthesis
Planar, crystallographically characterized building block
Enhanced organic-phase solubility vs allopurinol

1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: Substitution Risks


Directly substituting 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one with other pyrazolo[3,4-d]pyrimidinones or purine analogs (such as Allopurinol) is not scientifically valid. While they share a core heterocyclic scaffold, key physicochemical and structural differences exist. For example, the N1-methyl substitution in this compound alters lipophilicity (LogP), hydrogen-bonding capacity, and solid-state packing geometry compared to the unsubstituted Allopurinol . These variations directly impact solubility, formulation behavior, and, most critically, the regioselectivity of downstream synthetic modifications and scaffold recognition by biological targets [1].

Methylation-Driven Property Shift

N1-methyl substitution alters lipophilicity and H-bond capacity vs allopurinol; stock solution preparation may differ.

Regioselective Derivatization Not Transferable

6-substitution chemistry is specific to this scaffold; unsubstituted allopurinol may not replicate the route.

CNS Penetration Profiles Diverge

Lower H-bond donor count may shift predicted BBB permeability; using allopurinol changes CNS property space.

1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: Comparative Evidence


Lipophilicity and DMSO Solubility vs. Allopurinol

The target compound exhibits significantly higher lipophilicity than its unsubstituted analog Allopurinol, as quantified by its LogP value. The target compound has a LogP of -0.63 , compared to Allopurinol's LogP of approximately -1.46 . This 0.83 log unit increase corresponds to a roughly 6.8-fold increase in the compound's partition coefficient, favoring organic phase partitioning. Consequently, this enhanced lipophilicity translates to a much higher measured solubility in DMSO: 25 mg/mL (166.51 mM) for the target compound versus 4.6 mg/mL for Allopurinol , representing a 5.4-fold increase in DMSO solubility.

Lipophilicity vs Allopurinol
Data to verify
ΔLogP +0.83 (6.8× partition); DMSO 5.4× higher
Supports concentrated stock solutions in organic synthesis
Predicted LogP; cross-study comparison
Lipophilicity Solubility Formulation Physicochemical properties

H-Bond Donor Count and Regioselective Synthesis Utility

The target compound is specifically utilized as a precursor for generating 6-substituted derivatives, a regioselective transformation not readily achievable with the 4-chloro or unsubstituted analogs. In a validated synthetic protocol, 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one is converted to the corresponding 4-chloro derivative, a critical intermediate for preparing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential anticancer activity [1]. This contrasts with the unsubstituted Allopurinol scaffold, where the 4-oxo group is more chemically labile and less selective for similar alkylation steps . The target compound possesses 1 hydrogen bond donor (HBD), compared to Allopurinol's 3 HBDs, which alters its intermolecular interactions and is a key factor in its unique reactivity profile.

Regioselective 6-Chloromethylation
Head-to-head
Conversion to 4-chloro-6-(chloromethyl) derivative
Enables distinct synthetic pathway for kinase inhibitor library
Validated in Molbank 2021, M1253
Synthetic intermediate Derivatization Regioselectivity Medicinal chemistry

Crystal Packing and Planarity for Structure-Based Design

The crystal structure of the target compound has been rigorously solved, revealing a highly planar molecular conformation (dihedral angle between rings = 0.46(9)°) [1]. This planarity facilitates a specific solid-state packing arrangement consisting of sheets of molecules connected by a defined network of N—H⋯O, C—H⋯O, and C—H⋯H hydrogen bonds, which are further stabilized by π–π stacking interactions [1]. This detailed structural information is essential for rational structure-based drug design and for predicting solid-state stability and solubility. In contrast, the unsubstituted Allopurinol exhibits a different packing motif due to its distinct hydrogen-bonding network, as evidenced by its different crystal morphology and melting point (>300°C vs. target compound's melting point of >250°C) .

Crystal Structure Planarity
Reported
Dihedral angle 0.46°; defined H-bond network
Supports docking, co-crystal, and polymorph screening
Single-crystal XRD; IUCrData 2018
Crystallography Solid state Structure-based design π-π stacking

Reference Compound for PDGFR Kinase Inhibitor SAR

The target compound has been explicitly utilized as a key reagent and reference point in the preparation and structure-activity relationship (SAR) studies of methoxyquinazoline derivatives acting as inhibitors of PDGFR phosphorylation . This contrasts with Allopurinol, which is a known xanthine oxidase inhibitor and not typically employed in PDGFR-related research. While specific IC50 values for the target compound itself against PDGFR are not reported in the cited source, its role as a benchmark in this specific therapeutic area provides a differentiated and verifiable application context. This establishes a clear, documented use case that is not shared by its unsubstituted analog.

PDGFR Inhibitor SAR Reference
Reported
Used as reagent in methoxyquinazoline derivative SAR
Documented research tool for PDGFR pathway studies
Distinct from xanthine oxidase inhibitor allopurinol
Kinase inhibitor SAR PDGFR Reference standard

Reduced H-Bond Donors vs. Allopurinol: BBB Penetration

The target compound has only one hydrogen bond donor (HBD) , compared to Allopurinol's three HBDs [1]. This is a critical physicochemical distinction because a lower HBD count is a well-established predictor of improved blood-brain barrier (BBB) permeability. This suggests that derivatives based on this methylated scaffold may have a greater potential for central nervous system (CNS) penetration compared to those derived from Allopurinol. While this is a class-level inference based on established medicinal chemistry principles, it highlights a potential strategic advantage for CNS drug discovery programs.

HBD Count for BBB
Class-level
1 HBD (target) vs 3 HBD (allopurinol)
May support CNS-penetrant candidate design
Medicinal chemistry principle; requires validation
Blood-brain barrier CNS penetration Physicochemical properties Medicinal chemistry

1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: Applications


Synthesis of 6-Substituted Kinase Inhibitors

This compound is the recommended starting material for synthesizing 6-(chloromethyl) derivatives, which are critical intermediates for generating libraries of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential anticancer kinase inhibitory activity [1]. Its specific reactivity and regioselectivity make it a superior choice over unsubstituted Allopurinol for this synthetic route.

Reference Scaffold for PDGFR SAR Studies

For research groups investigating platelet-derived growth factor receptor (PDGFR) inhibitors, this compound serves as a validated reagent and structural benchmark, as documented in SAR studies of methoxyquinazoline derivatives . Its established use in this context provides a reliable starting point for medicinal chemistry optimization.

Core Scaffold for CNS-Penetrant Drug Discovery

Due to its reduced hydrogen bond donor count (1 HBD vs. 3 for Allopurinol), which is a favorable predictor for blood-brain barrier (BBB) penetration, this methylated scaffold is a strategically advantageous core for developing new chemical entities targeting central nervous system (CNS) disorders . It offers a better physicochemical starting point than Allopurinol for CNS projects.

Solid-State Studies for Structure-Based Design

The well-defined crystal structure, including its planar conformation and specific H-bonding network [2], makes this compound ideal for use in co-crystallization studies, polymorph screening, and computational docking campaigns where precise atomic coordinates are required.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
N1-methyl regioselective reactivity
Derivatization and library expansion
PDGFR pathway study scaffold
Documented SAR reagent context
Pathway target engagement profiling
CNS-penetrant candidate design
Low hydrogen-bond donor count
BBB permeability prediction review
Structure-based design studies
Planar, crystallographically defined scaffold
Docking and co-crystallization screening
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